Potassium thiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硫氰酸钾是一种化学化合物,分子式为 CKNS。它是一种无色、潮解的晶体物质,易溶于水和乙醇。 这种化合物以其反应性而闻名,在各种应用中得到使用,包括作为化学合成的试剂和合成纤维生产中的成分 .

准备方法

合成路线和反应条件: 硫氰酸钾可以通过氰化钾与硫反应合成。 反应涉及将硫与氰化钾熔融,然后用热的酒精水溶液提取,蒸发和冷却 .

工业生产方法: 在工业环境中,硫氰酸钾由氢氧化钾与硫氰酸铵反应制得。 该反应在受控条件下进行,以确保产品的纯度和收率 .

化学反应分析

反应类型: 硫氰酸钾会发生各种化学反应,包括:

常用试剂和条件:

氯化铁: 用于将硫氰酸钾氧化生成硫氰酸铁。

酰氯: 在温和条件下与硫氰酸钾反应生成异硫氰酸酯.

主要产品:

硫氰酸铁: 由与氯化铁的反应生成。

异硫氰酸酯: 由与酰氯的反应生成.

科学研究应用

Chemical Properties and Characteristics

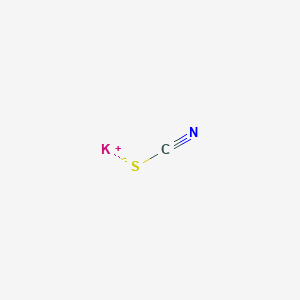

- Chemical Formula : KSCN

- Appearance : Colorless, hygroscopic solid

- Density : 1.89 g/cm³

- Boiling Point : Decomposes on heating

Potassium thiocyanate is known for its chaotropic properties, which facilitate the solubilization of proteins and other macromolecules in aqueous solutions. Its low toxicity makes it suitable for various laboratory and industrial applications .

Biochemical Applications

This compound is extensively used in biochemical research for:

- Protein Crystallization : It acts as a chaotropic agent that assists in the crystallization of basic proteins, enhancing the clarity and quality of protein structures obtained through X-ray crystallography .

- Antigen Extraction : It has been employed in the extraction of antigens from bacteria such as Pasteurella multocida, aiding in the development of vaccines and diagnostic tests .

Analytical Chemistry

In analytical chemistry, KSCN serves as:

- Reagent for Iron Detection : It is commonly used to test for iron(III) compounds, forming a characteristic red complex with ferric ions, which allows for colorimetric quantification .

- Determination of Halides : Aqueous KSCN reacts with lead(II) nitrate to form lead thiocyanate, facilitating the indirect determination of halide ions like chloride and bromide .

Pharmaceutical Applications

Research indicates that this compound plays a role in pharmacology:

- Thyroid Function Studies : It has been utilized to study thyroid function by affecting iodine uptake in various animal models .

- Anti-inflammatory Research : Studies have shown that thiocyanate can amplify inflammatory responses in experimental models of arthritis, suggesting potential implications for understanding rheumatoid arthritis mechanisms .

Manufacturing and Synthesis

This compound is integral to several industrial processes:

- Textile Industry : Used as an intermediate in dyeing and printing processes due to its ability to form complexes with metal ions .

- Corrosion Inhibitor : It is applied in water treatment as a corrosion inhibitor, particularly in steel joints .

- Synthesis of Pharmaceuticals : KSCN is involved in synthesizing various pharmaceutical compounds and antibiotics, showcasing its utility in drug development .

Agricultural Uses

In agriculture, this compound has been employed as:

- Pesticide Intermediate : It serves as a precursor in the synthesis of certain pesticides, contributing to crop protection strategies .

Case Studies

| Study Focus | Findings |

|---|---|

| Protein Crystallization | KSCN significantly improved the crystallization yield of basic proteins, facilitating structural analysis via X-ray crystallography. |

| Iron Detection | Colorimetric assays using KSCN allowed for precise quantification of iron levels in clinical samples, aiding in nutritional studies. |

| Thyroid Function | Animal studies indicated that KSCN impacts iodine uptake, shedding light on thyroid hormone synthesis pathways. |

作用机制

The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. For example, in the presence of ferric ions, it forms ferric thiocyanate, which is used as a colorimetric reagent. The compound’s reactivity is attributed to the thiocyanate anion, which can participate in various chemical reactions, including nucleophilic substitution and oxidation .

相似化合物的比较

Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.

Ammonium Thiocyanate: Used in similar applications but has different physical properties.

Uniqueness: Potassium thiocyanate is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .

属性

CAS 编号 |

333-20-0 |

|---|---|

分子式 |

CHKNS |

分子量 |

98.19 g/mol |

IUPAC 名称 |

potassium;thiocyanate |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H; |

InChI 键 |

RIGKFHICSISZKP-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[K+] |

手性 SMILES |

C(#N)[S-].[K+] |

规范 SMILES |

C(#N)S.[K] |

密度 |

1.9 g/cm³ |

熔点 |

173 °C |

Key on ui other cas no. |

333-20-0 |

物理描述 |

Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |

溶解度 |

Solubility in water: very good |

同义词 |

Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。